ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate
Brand Name: Vulcanchem
CAS No.: 75621-70-4
VCID: VC17295692
InChI: InChI=1S/C11H17N3O4S/c1-2-18-8(15)6-4-3-5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17)
SMILES:
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.34 g/mol

ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

CAS No.: 75621-70-4

Cat. No.: VC17295692

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate - 75621-70-4

Specification

CAS No. 75621-70-4
Molecular Formula C11H17N3O4S
Molecular Weight 287.34 g/mol
IUPAC Name ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate
Standard InChI InChI=1S/C11H17N3O4S/c1-2-18-8(15)6-4-3-5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17)
Standard InChI Key LIHJDVDJXPIXRJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCSC1=NNC(=O)NC1=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate has the molecular formula C₁₁H₁₇N₃O₄S and a molecular weight of 287.34 g/mol. Its IUPAC name reflects the integration of a hexanoate ester backbone (ethyl 6-sulfanylhexanoate) and a 3,5-dioxo-1,2,4-triazin-6-yl moiety. Key structural elements include:

  • A 1,2,4-triazine ring with two ketone groups at positions 3 and 5.

  • A sulfanyl (-S-) bridge linking the triazine ring to the hexanoate chain.

  • An ethyl ester group at the terminal end of the hexanoic acid chain.

The compound’s canonical SMILES representation is CCOC(=O)CCCCCSC1=NNC(=O)NC1=O, and its InChIKey is LIHJDVDJXPIXRJ-UHFFFAOYSA-N.

Physicochemical Properties

While experimental data on this specific compound are sparse, inferences can be drawn from structurally related triazine derivatives:

  • LogP: Estimated at ~3.5–4.2, indicating moderate lipophilicity .

  • Solubility: Likely low in aqueous media due to the ester and triazine groups but may improve under acidic or basic conditions via hydrolysis.

  • Reactivity: The sulfanyl group is prone to oxidation, forming sulfoxides or sulfones, while the ester may hydrolyze to hexanoic acid.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate typically involves two key steps:

  • Formation of the Triazine Core: Reacting a hydrazide derivative with a 1,2-diketone in the presence of ammonium acetate and acetic acid. This method, adapted from similar triazine syntheses, yields the 3,5-dioxo-1,2,4-triazin-6-yl scaffold .

  • Sulfanylation and Esterification: Introducing the sulfanyl-hexanoate chain via nucleophilic substitution or thiol-ene chemistry, followed by esterification with ethanol.

A representative synthesis pathway is summarized below:

  • Hydrazide Preparation:

    R-COOR’+NH2NH2R-CONHNH2+R’OH\text{R-COOR'} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CONHNH}_2 + \text{R'OH}
  • Triazine Ring Formation:

    R-CONHNH2+R”COCOR”’NH4OAc, AcOHTriazine Derivative\text{R-CONHNH}_2 + \text{R''COCOR'''} \xrightarrow{\text{NH}_4\text{OAc, AcOH}} \text{Triazine Derivative}
  • Sulfanyl Incorporation:

    Triazine-SH+Br-CH2CH2COOEtTriazine-S-CH2CH2COOEt\text{Triazine-SH} + \text{Br-CH}_2\text{CH}_2\text{COOEt} \rightarrow \text{Triazine-S-CH}_2\text{CH}_2\text{COOEt}

Optimization Challenges

Key challenges include:

  • Regioisomer Separation: Unsymmetrical diketones yield regioisomers requiring advanced purification techniques like supercritical fluid chromatography (SFC) .

  • Yield Improvement: Reactions often necessitate precise temperature control and catalyst selection to achieve >60% purity.

Chemical and Biological Properties

Reactivity Profile

  • Sulfanyl Group: Participates in nucleophilic substitutions (e.g., alkylation) and redox reactions.

  • Triazine Ring: The electron-deficient nature of the 1,2,4-triazine core facilitates interactions with biological nucleophiles like cysteine residues .

  • Ester Hydrolysis: Under acidic/basic conditions, the ethyl ester converts to hexanoic acid, altering solubility and bioavailability.

Biological Activity

Although direct studies are lacking, analogous triazines exhibit:

  • Enzyme Inhibition: Competitively binding to ATP sites in kinases .

  • Antimicrobial Effects: Disrupting folate biosynthesis in pathogens.

  • Herbicidal Activity: Inhibiting photosynthesis in plants.

A comparative analysis of triazine derivatives highlights the role of substituents in modulating activity :

CompoundTarget ActivitypIC₅₀LogD
Triazine Analog 1Enzyme Inhibition8.303.49
Triazine Analog 2Antagonist Binding7.854.24

Drug Metabolism and Pharmacokinetics (DMPK)

Data from related compounds reveal critical insights :

  • Metabolic Stability: Rapid hepatic metabolism (t₁/₂ = 4.4 min in mouse hepatocytes).

  • Protein Binding: High plasma protein binding (<1% free fraction), limiting bioavailability.

  • Solubility: Poor kinetic solubility (~1.4 μM), necessitating formulation enhancements.

Future Research Directions

  • In Vitro Studies: Screen for antimicrobial, anticancer, and enzyme-inhibitory activity.

  • Structural Optimization: Introduce polar groups (e.g., morpholine) to improve solubility .

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and toxicity in model organisms.

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